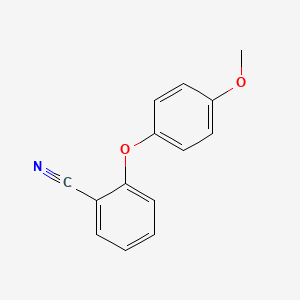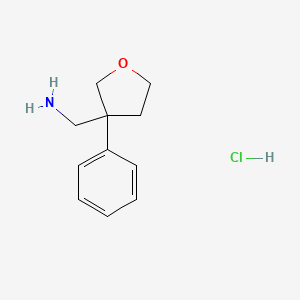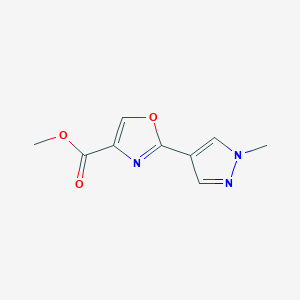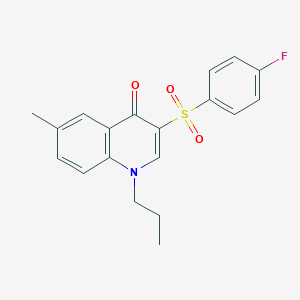![molecular formula C14H7ClF5NO B2713982 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide CAS No. 304458-50-2](/img/structure/B2713982.png)
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide, also known as PF-06447475, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds in the body that play a role in regulating pain, inflammation, and mood. By inhibiting FAAH, PF-06447475 can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Mécanisme D'action
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide increases the levels of these endocannabinoids, leading to potential therapeutic effects.
Biochemical and physiological effects:
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide has been shown to increase the levels of endocannabinoids in the body, leading to potential therapeutic effects such as analgesia, anti-inflammatory effects, and anxiolysis. It has also been shown to have effects on the immune system and the gastrointestinal system.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme without affecting other enzymes in the body. It is also relatively stable and can be administered orally or intravenously.
However, there are also limitations to the use of 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide in lab experiments. It has a relatively short half-life and may need to be administered multiple times to maintain therapeutic levels. It may also have off-target effects that need to be taken into consideration.
Orientations Futures
There are several future directions for research on 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide. One area of interest is in its potential use in treating conditions such as chronic pain, anxiety disorders, and inflammatory bowel disease. Further studies are needed to determine the optimal dosing and administration of 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide for these conditions.
Another area of interest is in understanding the long-term effects of 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide on the endocannabinoid system and other physiological systems in the body. This could help to identify potential safety concerns and inform the development of new therapies based on this mechanism of action.
Overall, 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide represents an exciting area of research for its potential therapeutic effects and its ability to target the endocannabinoid system. Further studies are needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide can be synthesized using a multi-step organic synthesis approach. The synthesis involves the reaction of 4-chlorobenzoyl chloride with 2,3,4,5,6-pentafluorobenzylamine to form the intermediate 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide, which can then be purified and characterized.
Applications De Recherche Scientifique
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models. It has also been investigated for its potential use in treating conditions such as chronic pain, anxiety disorders, and inflammatory bowel disease.
Propriétés
IUPAC Name |
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF5NO/c15-7-3-1-6(2-4-7)14(22)21-5-8-9(16)11(18)13(20)12(19)10(8)17/h1-4H,5H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSQFUHIDFTYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid](/img/structure/B2713901.png)






![2-[[1-(1-Methyl-6-oxopyridazine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2713911.png)


![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2713914.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2713917.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2713921.png)
